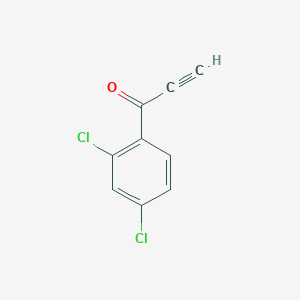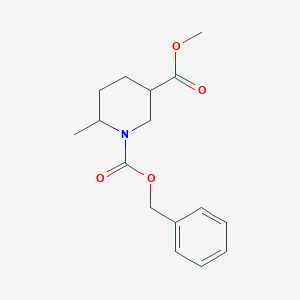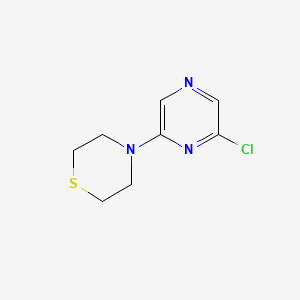
1-(2,4-二氯苯基)丙-2-炔-1-酮
描述
Synthesis Analysis
The synthesis of this compound involves specific reactions. One approach is the reaction of thiosemicarbazide with either [1-(prop-2-yne-1-yl)oxy)-1H-indol-3-yl]formaldehyde or 2-(prop-2-yne-1-yloxy)benzaldehyde . The resulting hydrazine-1-carbothioamides then react with various substituted phenacyl bromides to yield the desired adducts .
Molecular Structure Analysis
The molecular formula of 1-(2,4-Dichlorophenyl)prop-2-yn-1-one is C9H4Cl2O . It contains a propynyl group attached to a dichlorophenyl ring. The compound’s geometry and bond lengths can be further analyzed using computational methods .
Physical and Chemical Properties Analysis
科学研究应用
环境持久性和降解
在某些条件下,包括 2,4-二氯苯酚在内的氯酚已被确定为中度至高度持久性的环境污染物。它们在水生环境中的降解可以通过生物过程发生,主要是通过能够降解这些化合物的适应性微生物菌群的作用。然而,在没有此类微生物菌群或在不利环境条件下,这些化学物质的持久性会显着增加,这凸显了它们的环境行为的复杂性和与它们的修复相关的挑战 (Krijgsheld 和 Gen,1986)。
微生物生物降解
微生物在降解二氯苯基相关除草剂(例如 2,4-二氯苯氧乙酸 (2,4-D))中的作用一直是研究的一个重要领域。研究表明,某些微生物菌株具有降解这些化合物的能力,从而减轻了它们对环境的影响。这种微生物降解途径对于制定生物修复策略至关重要,目的是降低受污染场地中这些污染物的水平 (Magnoli 等人,2020)。
对水生生态系统的影响
氯酚和相关化合物在水生环境中的存在与对水生生物(包括鱼类)的毒性影响有关,这凸显了需要采取有效的监测和控制措施来保护这些生态系统。这些化合物的感官特性也对水资源的质量构成风险,影响环境和人类健康 (Krijgsheld 和 Gen,1986)。
对人类健康的影响
接触二氯苯基化合物(包括通过使用相关除草剂)引起了人们对其对人类潜在健康影响的担忧。流行病学和毒理学研究的重点是了解接触这些化学物质的影响,包括它们在内分泌干扰、生殖健康问题和致癌性中的潜在作用。然而,证据仍然不确凿,需要进一步研究以明确这些潜在健康风险 (Islam 等人,2017)。
属性
IUPAC Name |
1-(2,4-dichlorophenyl)prop-2-yn-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2O/c1-2-9(12)7-4-3-6(10)5-8(7)11/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRGTYFVBJHMJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)C1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Methyl 2-chlorobenzo[d]oxazole-6-carboxylate](/img/structure/B1457096.png)

amine](/img/structure/B1457099.png)
![N-[(3-methylphenyl)methyl]cyclobutanamine](/img/structure/B1457100.png)
![tert-Butyl 3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1457101.png)

![5-Chloro-3-methyl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidin-2-one](/img/structure/B1457105.png)



